Methyl 3-aminopyridazine-6-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminopyridazine-6-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminopyridazine-6-carboxylate hydrochloride typically involves the reaction of 3-aminopyridazine-6-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the methyl ester. The hydrochloride salt is then formed by treating the methyl ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopyridazine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-aminopyridazine-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-aminopyridazine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminopyridazine-3-carboxylate
- Pyridazine derivatives
- Pyridazinone derivatives
Uniqueness
Methyl 3-aminopyridazine-6-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-aminopyridazine-6-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula C7H9ClN2O2. Its structure features a pyridazine ring, which is known for its pharmacological relevance. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
MRSA | 0.25 |
Escherichia coli | 0.75 |
The compound's efficacy against these pathogens suggests potential applications in treating bacterial infections, especially in resistant strains .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines such as T-47D and MDA-MB-231.
- Apoptosis Induction : Flow cytometric analysis revealed a significant increase in Annexin V-positive apoptotic cells after treatment with the compound.
The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
T-47D | 20.1 |
MDA-MB-231 | 18.5 |
A2780 | 13.7 |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing signaling cascades associated with growth and survival.
Further research employing molecular docking studies has suggested potential binding interactions with targets such as CDK2, which is crucial for cell cycle regulation .
Case Studies and Research Findings
A comprehensive study highlighted the compound's effectiveness against a variety of cancer cell lines and its ability to enhance the activity of other therapeutic agents when used in combination therapies. For instance, combining this compound with existing chemotherapeutics resulted in synergistic effects, improving overall efficacy against resistant cancer cells .
Properties
IUPAC Name |
methyl 6-aminopyridazine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-3-5(7)9-8-4;/h2-3H,1H3,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLWHFATIATJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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